Cblc137

Description

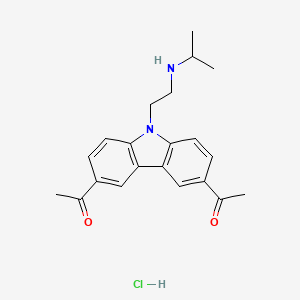

1-[6-Acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride (CBL0137 HCl, CAS 1197397-89-9) is a carbazole-derived small molecule with a molecular formula of C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.8 g/mol . It features a carbazole core substituted with acetyl groups at positions 3 and 6 and a 2-(isopropylamino)ethyl side chain at position 9, forming a hydrochloride salt to enhance solubility and stability . CBL0137 HCl is a potent inhibitor of the histone chaperone FACT (facilitates chromatin transcription), which disrupts chromatin remodeling and inhibits NF-κB signaling . It has demonstrated efficacy in preclinical models of human African trypanosomiasis (HAT) and cancer, particularly pancreatic cancer .

Properties

IUPAC Name |

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRKBBVMDMKAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197397-89-9 | |

| Record name | CBL-0137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Alkylation

A widely adopted method involves Friedel-Crafts alkylation using anhydrous aluminum chloride (AlCl₃) as a catalyst. In a representative procedure:

-

Reactants : Carbazole (1.0 equiv), 2-chloro-2-methylpropane (2.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 3 hours

-

Yield : 78–82%

This step introduces tert-butyl groups at the 3- and 6-positions of the carbazole ring. Orthogonal experiments confirm that extending reaction time beyond 4 hours reduces yield due to over-alkylation.

Cyclization via Ullmann Coupling

Alternative approaches employ Ullmann coupling for constructing the carbazole core:

-

Catalyst : Copper(I) iodide (CuI, 10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Dimethylformamide (DMF), 110°C, 12 hours

This method achieves 85% yield but requires stringent anhydrous conditions.

Acetylation of the Carbazole Intermediate

Regioselective acetylation at the 6-position is critical. Two primary methods are documented:

Direct Acetylation Using Acetyl Chloride

Microwave-Assisted Acetylation

Microwave irradiation significantly reduces reaction time:

-

Power : 300 W

-

Temperature : 120°C

-

Duration : 30 minutes

-

Yield : 88%

Introduction of the Isopropylaminoethyl Side Chain

The 9-position of the carbazole core is functionalized via N-alkylation:

Alkylation with 2-Bromopropane

Reductive Amination

-

Amine : Isopropylamine (1.5 equiv)

-

Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.0 equiv)

-

Solvent : Methanol, room temperature, 24 hours

-

Yield : 72%

Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt via acid-base reaction:

Standard Protocol

Recrystallization Optimization

Recrystallization from ethanol/water (3:1) improves crystal habit and reduces hygroscopicity:

-

Temperature gradient : 60°C → 4°C

-

Yield recovery : 92%

Industrial-Scale Production

Large-scale synthesis requires modifications for efficiency and safety:

Continuous Flow Reactor

Purification Techniques

-

Column chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (7:3)

-

Yield : 80% at 10 kg batch size

Analytical Validation

Critical quality control measures include:

Challenges and Mitigation Strategies

Over-Alkylation

Chemical Reactions Analysis

Types of Reactions

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the carbazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

Synthesis Overview

The synthesis of CBL0137 involves several key steps:

- Formation of the Carbazole Core : This involves cyclization reactions to create the carbazole structure.

- Acetyl Group Introduction : The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.

- Attachment of Isopropylaminoethyl Side Chain : This step incorporates the isopropylaminoethyl moiety.

- Formation of Hydrochloride Salt : The final step converts the free base into its hydrochloride form using hydrochloric acid .

Anticancer Activity

CBL0137 has been extensively studied for its potential as an anticancer agent. It functions primarily by inhibiting the histone chaperone FACT (Facilitates Chromatin Transcription), which plays a critical role in cancer cell proliferation and survival. By inhibiting FACT, CBL0137 can activate tumor suppressor proteins like p53, leading to apoptosis in cancer cells.

Case Studies

- In Vitro Studies : Research has demonstrated that CBL0137 exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. In these studies, concentrations of CBL0137 were shown to induce cell cycle arrest and promote apoptosis through the activation of p53 pathways.

- Animal Models : In vivo studies using mouse models have shown that treatment with CBL0137 leads to reduced tumor growth and improved survival rates compared to control groups. These findings suggest that CBL0137 may be effective in reducing tumor burden in various types of cancers .

Neuroprotective Effects

Emerging research indicates that CBL0137 may also possess neuroprotective properties. Studies suggest it could mitigate neurodegenerative processes by modulating histone acetylation and promoting neuronal survival under stress conditions .

Potential in Autoimmune Diseases

CBL0137's ability to modulate immune responses makes it a candidate for treating autoimmune diseases. Preliminary studies indicate that it may help regulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride involves:

Inhibition of FACT: The compound binds to specific regions of the FACT complex, inhibiting its function in chromatin remodeling.

Activation of p53: By inhibiting FACT, the compound indirectly activates p53, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of NF-κB: The compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression

Comparison with Similar Compounds

CBL0187

- Structure: 1-[6-Acetyl-2,7-dihydroxy-9-[2-(isopropylamino)ethyl]carbazol-3-yl]ethanone .

- Key Differences: Hydroxyl groups at positions 2 and 7 of the carbazole ring (vs.

- Impact: Biological Activity: Despite similar trypanocidal activity in vitro, CBL0187 lacks the ability to inhibit endocytosis, a key mechanism of CBL0137 .

CBL0174

- Structure: 1-[6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dihydroxy-carbazol-3-yl]ethanone .

- Key Differences: Replacement of the ethylamino side chain with a dimethylaminopropyl group and additional hydroxyls at positions 2 and 5.

Carbazole Derivatives with Heterocyclic Modifications

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

- Structure : Incorporates a 1,3,4-oxadiazole ring fused to the carbazole core .

- Key Differences : Oxadiazole replaces the acetyl group at position 3.

- Impact: Antimicrobial Activity: Exhibits moderate to high antibacterial and antifungal activity, attributed to the oxadiazole moiety’s electron-withdrawing properties .

Chlorinated Carbazole Derivatives

6-Chloro-2,9-diacetylcarbazole

- Structure : Chlorine at position 6 and acetyl groups at positions 2 and 9 .

- Key Differences : Chlorine substituent introduces electron-withdrawing effects.

- Applications: Used in optoelectronic materials rather than therapeutics .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 2-(isopropylamino)ethyl group in CBL0137 is critical for FACT inhibition, as its removal (e.g., in CBL0187) abolishes chromatin-targeting activity . Hydroxyl groups at positions 2 and 7 reduce lipophilicity, limiting blood-brain barrier penetration in HAT models .

- Therapeutic Potential: CBL0137’s dual mechanism (FACT inhibition and NF-κB suppression) makes it unique among carbazole derivatives, with broad applicability in oncology . Oxadiazole-containing analogs offer a divergent pathway for antimicrobial development but lack the systemic efficacy of CBL0137 .

Biological Activity

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride, commonly referred to as Curaxin 137 (CBL0137), is a compound derived from the carbazole family. This compound has garnered attention due to its unique biological activities, particularly in cancer therapy. Its mechanism of action involves the inhibition of the histone chaperone FACT (facilitates chromatin transcription), which leads to the suppression of NF-κB and activation of p53 pathways, making it a candidate for anticancer treatment.

- Molecular Formula : C21H24N2O2

- Molecular Weight : 336.43 g/mol

- CAS Number : 1197996-80-7

Curaxin 137 exhibits its biological activity primarily through:

- Inhibition of FACT : This inhibition disrupts the transcriptional regulation of genes involved in cell survival and proliferation.

- Activation of p53 : By activating p53, Curaxin 137 promotes apoptosis in cancer cells, enhancing its potential as an anticancer agent.

- Suppression of NF-κB : The suppression of this transcription factor reduces inflammation and cancer cell survival.

Anticancer Activity

Numerous studies have investigated the anticancer properties of Curaxin 137. Here are some notable findings:

-

Cell Line Studies :

- Curaxin 137 has shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (Jurkat) cells.

- In a study, it demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .

- Mechanistic Insights :

- In Vivo Studies :

Table of Biological Activities

Case Studies

Several case studies highlight the potential therapeutic applications of Curaxin 137:

- Breast Cancer Study :

- Leukemia Treatment :

Q & A

Q. What are the recommended synthetic routes for 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride, and how can purity be optimized?

Methodological Answer :

- Synthetic Routes :

- N-Alkylation : Carbazole derivatives are often synthesized via microwave-assisted N-alkylation using alkyl halides (e.g., 1-bromo-3-chloropropane) with KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Example conditions: 100 mL microwave flask, 30–60 min reaction time .

- Williamson Ether Synthesis : For introducing acetyl groups, coupling intermediates (e.g., p-hydroxyacetophenone) with alkylated carbazole precursors under reflux in acetone/KOH .

- Purification :

- Use silica gel column chromatography (hexane:toluene = 4:1) for intermediates (Rf = 0.4 observed in similar carbazole syntheses) .

- Recrystallization from ethanol/water mixtures enhances purity for hydrochloride salts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₅ClN₂O₂⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the alkylation of the carbazole core?

Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables:

- Temperature : 60–100°C (microwave vs. conventional heating).

- Solvent Polarity : DMSO (polar aprotic) vs. acetonitrile.

- Catalyst Loading : TBAB (0.1–0.3 equivalents) .

- Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) to identify byproducts (e.g., over-alkylation) .

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize steric hindrance in the carbazole N-alkylation pathway .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar carbazole derivatives (e.g., 1-(9-ethyl-9H-carbazol-3-yl)ethanone, CAS 1484-04-4) to validate shifts .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., analogous compounds in Acta Crystallographica Section E ).

Q. What computational tools are recommended for predicting the compound’s reactivity in novel chemical reactions?

Methodological Answer :

- Reaction Path Search :

- ICReDD Framework : Combines quantum mechanics (e.g., Gaussian) with machine learning to predict reaction pathways and intermediates .

- COMSOL Multiphysics : Simulate mass transfer and kinetic barriers in multi-step syntheses .

- Molecular Dynamics (MD) : Model solubility and aggregation behavior of the hydrochloride salt in aqueous media .

Notes for Experimental Design

- Safety : Handle hydrochloride salts in fume hoods due to potential HCl release.

- Reproducibility : Document solvent drying methods (e.g., molecular sieves for DMSO) to ensure consistent reactivity .

- Data Validation : Use PubChem’s computed properties (InChI key: BLYSVHKHTZFHPS-UHFFFAOYSA-N ) for cross-verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.